molecular formula C10H10BNO2 B3273604 (6-Aminonaphthalen-2-yl)boronic acid CAS No. 590417-29-1

(6-Aminonaphthalen-2-yl)boronic acid

Cat. No. B3273604
CAS RN: 590417-29-1
M. Wt: 187 g/mol
InChI Key: LBZRCPUQZMQPPZ-UHFFFAOYSA-N
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Description

“(6-Aminonaphthalen-2-yl)boronic acid” is a boronic acid derivative. Boronic acids are known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols . This property makes them valuable in various areas of research, including chemical biology, supramolecular chemistry, and biomedical applications .


Synthesis Analysis

Boronic acids can be synthesized through various methods. One such method involves the catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and can be paired with a Matteson–CH2–homologation . Another method involves the 1,2-carboboration of alkynes to produce borepines .


Molecular Structure Analysis

The molecular structure of “(6-Aminonaphthalen-2-yl)boronic acid” consists of a naphthalene ring with an amino group at the 6th position and a boronic acid group at the 2nd position .


Chemical Reactions Analysis

Boronic acids, including “(6-Aminonaphthalen-2-yl)boronic acid”, can participate in various chemical reactions. They can form reversible covalent bonds with diols and strong Lewis bases such as fluoride or cyanide anions . This property is utilized in various sensing applications .

Mechanism of Action

The mechanism of action of boronic acids involves the formation of reversible covalent bonds with diols and strong Lewis bases . The addition of a boronic acid moiety at the ortho position of benzaldehyde or acetophenone markedly improves the thermodynamic stability over a pH range of 6–10 via iminoboronate formation .

Safety and Hazards

Boronic acids, including “(6-Aminonaphthalen-2-yl)boronic acid”, should be handled with care. Safety precautions include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Future Directions

Boronic acids are increasingly being used in diverse areas of research. Their ability to form reversible covalent bonds with diols has inspired the exploration of novel chemistries using boron to fuel emergent sciences . Future directions could include the development of new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery .

properties

IUPAC Name

(6-aminonaphthalen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1-6,13-14H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZRCPUQZMQPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201282762
Record name B-(6-Amino-2-naphthalenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Aminonaphthalen-2-yl)boronic acid

CAS RN

590417-29-1
Record name B-(6-Amino-2-naphthalenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590417-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(6-Amino-2-naphthalenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to a known method described in a publication (Anderson, L. C. et al., J. Am. Chem. Soc, 1943, vol. 65, p. 241), a solution of 2-amino-6-bromonaphthalene (223 mg) obtainable from commercially available 2-bromo-6-hydroxynaphthalene (TCI) in anhydrous THF (10 ml) was added with 30% potassium hydride (191 mg, Ald) under ice cooling, and stirred for 1 hour. The reaction mixture was cooled to −78° C. under argon gas atmosphere, added dropwise with a 1.7 M solution of t-butyllithium in pentane (1.88 ml) over 10 minutes, and stirred for 30 minutes. This reaction mixture was added dropwise with (iPrO)3B (0.92 ml) over 10 minutes, stirred for 30 minutes, then warmed to room temperature, and further stirred for 3 hours. The reaction mixture was added with water (3 ml) and 0.5 M aqueous sulfuric acid (4 ml), and extracted with diethyl ether (100 ml×3). The organic layer was washed with saturated brine and dried, and then the solvent was evaporated under reduced pressure to obtain crude 6-amino-2-naphthaleneboronic acid (402 mg). A solution of this substance in ethanol (0.5 ml), Compound No. A-1 (119 mg), 2 M aqueous sodium carbonate (1.5 ml) and (Ph3P)4Pd (61 mg) were reacted and treated according to the procedure described in the synthesis method of Compound No. V-3 with the modifications that the reaction was carried out for 13 hours, and the purification was performed by flash column chromatography (hexane:ethyl acetate 4:1) to obtain the title compound (Compound No. V-13, 129 mg).
Quantity
4 mL
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reactant
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3 mL
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223 mg
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0 (± 1) mol
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191 mg
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10 mL
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[Compound]
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solution
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1.88 mL
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0.92 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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